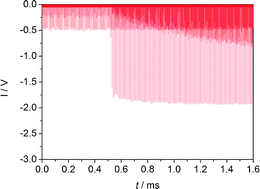Experimental and modeling study of carbon suboxide decomposition behind reflected shock waves
Physical Chemistry Chemical Physics Pub Date: 2011-12-02 DOI: 10.1039/C1CP22044F
Abstract
At temperatures between 1150 and 2000 K and pressures between 0.1 and 0.2 MPa, the thermal decomposition of carbon suboxide (C3O2) behind reflected shock waves was investigated with a high-repetition-rate time-of-flight mass spectrometer (HRR-TOF-MS) connected to the end flange of a shock tube enabling rapid repetitive (100 kHz) measurements of the gas-phase composition. Concentration–time profiles for C3O2 and CO were measured and compared to simulations based on an improved mechanism for C3O2


Recommended Literature
- [1] Accurate quantitative analysis of metal oxides by laser-induced breakdown spectroscopy with a fixed plasma temperature calibration method
- [2] Chiral separation and enantioselective degradation of trichlorfon enantiomers in mariculture pond water†
- [3] Probing lysine mono-methylation in histone H3 tail peptides with an abiotic receptor coupled to a non-plasmonic resonator†
- [4] Gas-liquid chromatographic determination of vitamin D in cod-liver oil
- [5] Coil overlap in moderately concentrated polyelectrolyte solutions: effects of self-shielding as compared with salt-shielding as a function of chain length
- [6] Front cover
- [7] Moderate cooling coprecipitation for extremely small iron oxide as a pH dependent T1-MRI contrast agent†
- [8] Organic
- [9] Recent progress of nanostructure-based enrichment of circulating tumor cells and downstream analysis
- [10] Direct probing of ion pair formation using a symmetric triangulenium dye†










